

Application Notes and Protocols for CCT365623 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT365623 hydrochloride

Cat. No.: B606557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

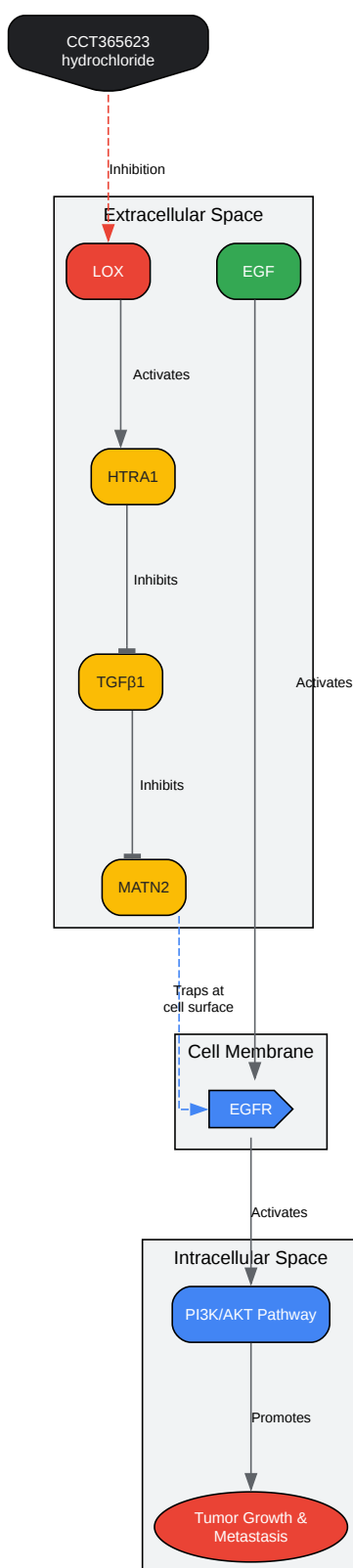
Introduction

CCT365623 hydrochloride is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX).^{[1][2]} LOX is a critical enzyme in the remodeling of the extracellular matrix (ECM) and its overexpression has been correlated with poor outcomes in various cancers.^[3]

CCT365623 hydrochloride exerts its anti-tumor effects by disrupting the retention of the Epidermal Growth Factor Receptor (EGFR) on the cell surface, thereby attenuating downstream signaling pathways that drive tumor growth and metastasis.^{[1][4]} These application notes provide detailed protocols for the use of **CCT365623 hydrochloride** in preclinical mouse models of cancer, with a focus on breast cancer xenografts.

Mechanism of Action

CCT365623 hydrochloride inhibits the enzymatic activity of LOX.^[2] In the tumor microenvironment, LOX activity leads to the suppression of TGFβ1 signaling via the secreted protease HTRA1. This results in the upregulation of Matrilin-2 (MATN2), an EGF-like domain-containing protein, which in turn traps EGFR at the cell surface, enhancing its activation by EGF.^{[1][3]} By inhibiting LOX, **CCT365623 hydrochloride** reverses this cascade, leading to reduced EGFR surface retention and subsequent inhibition of pro-tumorigenic signaling pathways such as the PI3K/AKT pathway.^{[2][3]}



[Click to download full resolution via product page](#)

CCT365623 hydrochloride mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCT365623 hydrochloride** from preclinical studies.

Table 1: In Vitro Activity

Parameter	Value	Cell Line	Reference
IC ₅₀ (LOX)	0.89 µM	-	[2]

Table 2: In Vivo Efficacy in a Spontaneous Breast Cancer Mouse Model

Mouse Model	Dosage and Administration	Treatment Duration	Key Outcomes	Reference
MMTV-PyMT	70 mg/kg, daily oral gavage	Approx. 3 weeks	Significantly delayed primary tumor development and suppressed metastatic lung burden.	[2]

Table 3: Pharmacokinetic Profile in Mice

Parameter	Value	Route of Administration	Reference
Half-life (T _{1/2})	0.6 hours	Oral (PO)	[2]
Oral Bioavailability (F%)	45%	Oral (PO)	[2]

Table 4: Toxicology Profile

Observation	Mouse Model	Dosage	Reference
Extremely well tolerated	MMTV-PyMT	70 mg/kg/day	[2]
No side-effects reported	MMTV-PyMT	70 mg/kg/day	[4][5]

Experimental Protocols

Protocol 1: Preparation of CCT365623 Hydrochloride for Oral Gavage

Materials:

- **CCT365623 hydrochloride** powder
- Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)[6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance
- Sterile water

Procedure:

- Calculate the required amount of **CCT365623 hydrochloride** based on the desired concentration and the total volume needed for the study cohort.
- Weigh the **CCT365623 hydrochloride** powder accurately using an analytical balance.
- Prepare the vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water). Ensure all components are fully dissolved.

- In a sterile microcentrifuge tube, add the weighed **CCT365623 hydrochloride** powder.
- Add a small amount of the vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
- If necessary, sonicate the suspension for a few minutes to aid in dissolution and create a uniform mixture.
- Prepare the formulation fresh daily before administration to ensure stability.

Protocol 2: Breast Cancer Xenograft Mouse Model (MDA-MB-231)

Materials:

- MDA-MB-231 human breast cancer cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel®, growth factor reduced
- 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
- Insulin syringes with 27-30 gauge needles
- Anesthetic (e.g., isoflurane)
- Calipers
- **CCT365623 hydrochloride** formulation (from Protocol 1)
- Oral gavage needles

Procedure:

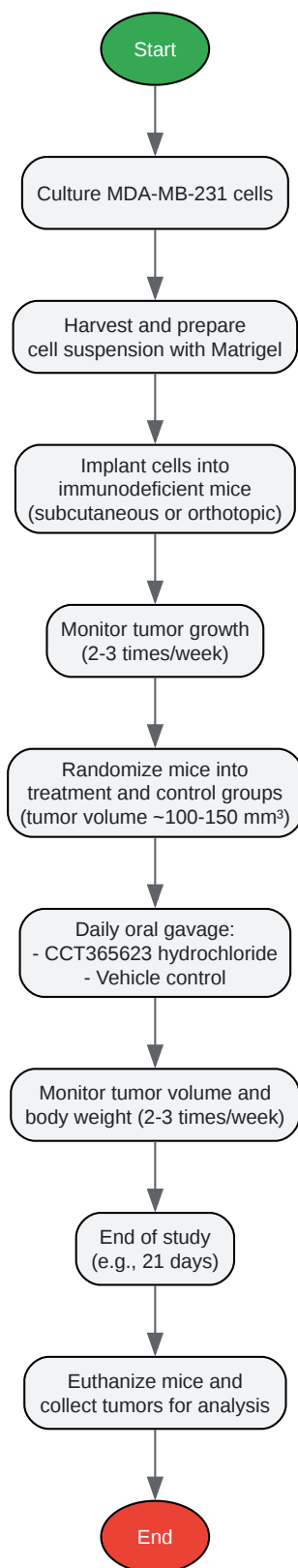
Part A: Cell Preparation and Implantation

- Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
- Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 2.5×10^7 cells/mL.[\[1\]](#) Keep the cell suspension on ice.
- Anesthetize the mice using isoflurane.
- For subcutaneous xenografts, inject 100 μ L of the cell suspension (containing 2.5 million cells) into the flank of each mouse.[\[1\]](#)
- For orthotopic xenografts, inject 100 μ L of the cell suspension into the mammary fat pad.[\[1\]](#)
[\[7\]](#)
- Monitor the mice until they have fully recovered from anesthesia.

Part B: Tumor Growth Monitoring and Treatment

- Allow the tumors to establish and grow. Begin monitoring tumor volume 2-3 times per week using calipers once tumors are palpable.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Administer **CCT365623 hydrochloride** (e.g., 70 mg/kg) or the vehicle control to the respective groups daily via oral gavage.[\[2\]](#)
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Continue treatment for the specified duration (e.g., 21 days).

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).



[Click to download full resolution via product page](#)

Experimental workflow for a xenograft study.

Concluding Remarks

CCT365623 hydrochloride is a promising preclinical candidate for cancers with dysregulated LOX and EGFR signaling. The protocols outlined above provide a framework for conducting in vivo efficacy and proof-of-concept studies in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. Further studies are warranted to explore the efficacy of **CCT365623 hydrochloride** in other cancer models and in combination with other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altogenlabs.com [altogenlabs.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CCT365623 Hydrochloride in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606557#cct365623-hydrochloride-dosage-for-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com